molecular formula C18H17N B14135184 1-Naphthalenamine, N-(2,6-dimethylphenyl)- CAS No. 4558-23-0

1-Naphthalenamine, N-(2,6-dimethylphenyl)-

Cat. No.: B14135184
CAS No.: 4558-23-0
M. Wt: 247.3 g/mol
InChI Key: YRDPNMWCFDJPBP-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N-(2,6-dimethylphenyl)- is an organic compound with the molecular formula C18H17N It is a derivative of naphthylamine, where the amino group is substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenamine, N-(2,6-dimethylphenyl)- typically involves the reaction of 1-naphthylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenamine, N-(2,6-dimethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1-Naphthalenamine, N-(2,6-dimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenamine, N-phenyl-: Similar structure but with a phenyl group instead of a 2,6-dimethylphenyl group.

    1-Naphthalenamine, N,N-dimethyl-: Contains two methyl groups on the nitrogen atom.

    N-(1,1-dimethylethyl)-1-Naphthalenamine: Substituted with a tert-butyl group.

Uniqueness

1-Naphthalenamine, N-(2,6-dimethylphenyl)- is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

4558-23-0

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)naphthalen-1-amine

InChI

InChI=1S/C18H17N/c1-13-7-5-8-14(2)18(13)19-17-12-6-10-15-9-3-4-11-16(15)17/h3-12,19H,1-2H3

InChI Key

YRDPNMWCFDJPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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